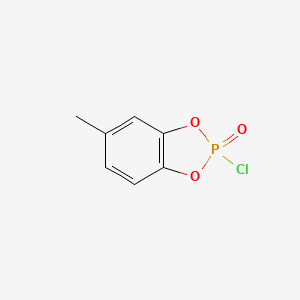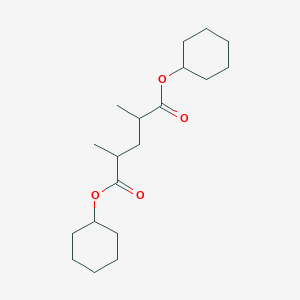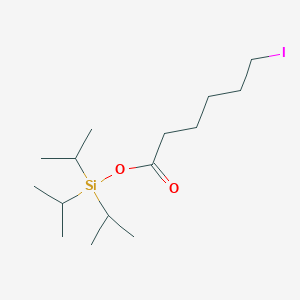
2,2,3,3,4-Pentafluoro-4-(prop-2-en-1-yl)cyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,4-Pentafluoro-4-(prop-2-en-1-yl)cyclobutan-1-one: is a fluorinated cyclobutanone derivative. This compound is characterized by the presence of five fluorine atoms and a prop-2-en-1-yl group attached to the cyclobutanone ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4-Pentafluoro-4-(prop-2-en-1-yl)cyclobutan-1-one typically involves the fluorination of cyclobutanone derivatives. One common method is the reaction of cyclobutanone with fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. The reaction conditions often include low temperatures and the use of inert solvents to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The production process is designed to ensure high yield and purity of the final product while minimizing the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the cyclobutanone ring to other functional groups.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2,2,3,3,4-Pentafluoro-4-(prop-2-en-1-yl)cyclobutan-1-one is used as a building block for the synthesis of more complex fluorinated compounds.
Biology and Medicine: The compound’s fluorinated nature makes it a valuable tool in medicinal chemistry. Fluorine atoms can significantly alter the biological activity of molecules, making this compound useful in the design of pharmaceuticals with improved efficacy and stability .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials .
Mecanismo De Acción
The mechanism of action of 2,2,3,3,4-Pentafluoro-4-(prop-2-en-1-yl)cyclobutan-1-one involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong bonds with other atoms, influencing the compound’s reactivity and stability. The prop-2-en-1-yl group can participate in various chemical reactions, further enhancing the compound’s versatility .
Comparación Con Compuestos Similares
2,2,3,3,3-Pentafluoro-1-propanol: This compound shares the pentafluorinated structure but differs in the presence of a hydroxyl group instead of a cyclobutanone ring.
1,1,3,3,3-Pentafluoro-2-(fluoromethoxy)-1-propene: Another fluorinated compound with a different functional group arrangement.
4-(prop-2-en-1-yl)phenol: This compound has a similar prop-2-en-1-yl group but lacks the fluorinated cyclobutanone structure.
Uniqueness: The uniqueness of 2,2,3,3,4-Pentafluoro-4-(prop-2-en-1-yl)cyclobutan-1-one lies in its combination of a highly fluorinated cyclobutanone ring with a prop-2-en-1-yl group. This structure imparts unique chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
155581-08-1 |
|---|---|
Fórmula molecular |
C7H5F5O |
Peso molecular |
200.11 g/mol |
Nombre IUPAC |
2,2,3,3,4-pentafluoro-4-prop-2-enylcyclobutan-1-one |
InChI |
InChI=1S/C7H5F5O/c1-2-3-5(8)4(13)6(9,10)7(5,11)12/h2H,1,3H2 |
Clave InChI |
GPRHZWGNLMVWCH-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1(C(=O)C(C1(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide](/img/structure/B14266528.png)
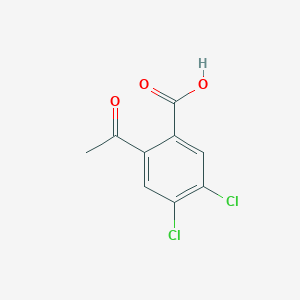
![N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide](/img/structure/B14266541.png)
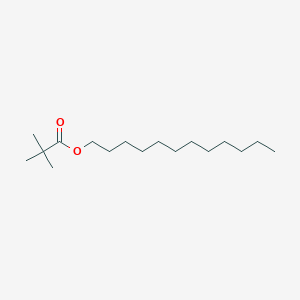
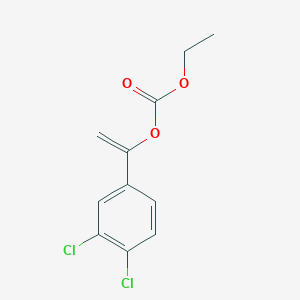


![(2R)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14266572.png)
![4,4'-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol)](/img/structure/B14266575.png)


